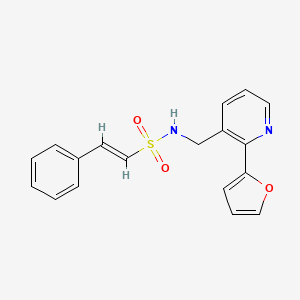

3-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide” is a complex organic molecule. It is related to a class of compounds known as sulfonamide derivatives . Sulfonamide drugs have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities . They have also been reported to possess antifungal and herbicidal properties for potential agricultural applications .

Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid . The process involves several steps, including esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization . This affords an intermediate compound, which is then converted into a sulfonyl chloride . The final step involves a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound is complex and likely includes a 1,3,4-thiadiazole moiety . This moiety is a common feature in many biologically active compounds . The structure of the compound would be confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve several steps, including esterification, hydrazination, salt formation, and cyclization . The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a C=N group and a sulfonyl functionality would be indicated by characteristic IR absorption in the 1,600–1,550 cm−1 region .Scientific Research Applications

Anticancer Activity

The anticancer potential of related compounds has been a significant area of research. For instance, derivatives of indapamide, structurally similar to the compound , have shown pro-apoptotic activity against cancer cell lines, including melanoma MDA-MB-435, demonstrating growth inhibition at specific concentrations. These compounds have also been evaluated as inhibitors of human carbonic anhydrase isoforms, relevant to cancer research, with promising IC50 values indicating effective inhibition (Ö. Yılmaz et al., 2015) (Yılmaz et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamide derivatives has unveiled significant potential. For example, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants (K. Vinaya et al., 2009) (Vinaya et al., 2009).

Enzyme Inhibition

The inhibition of enzymes, such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease, has been a target of research involving sulfonamide derivatives. Studies have synthesized new N-substituted derivatives of oxadiazole compounds, which were evaluated for AChE inhibition, showing that these compounds could be potential drug candidates for Alzheimer’s disease (A. Rehman et al., 2018) (Rehman et al., 2018).

Antiviral and Antitumor Evaluations

Some sulfonamide derivatives have been synthesized for antiviral activities, notably against the tobacco mosaic virus, indicating their potential as antiviral agents (Zhuo Chen et al., 2010) (Chen et al., 2010). Similarly, indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and sulfonylurea pharmacophores have demonstrated broad-spectrum antitumor activity in NCI-in vitro screening against various tumor cell lines (Sherif A F Rostom, 2006) (Rostom, 2006).

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-20-14-4-2-3-5-15(14)24-17(20)19-16(21)10-11-25(22,23)13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUGMABJKUYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)